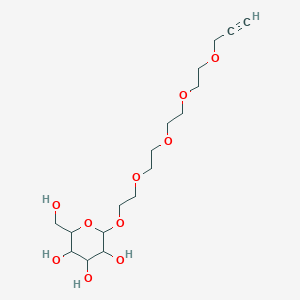

Propargyl-PEG5-beta-D-galactose

Description

Contextualizing Functionalized Carbohydrates in Bioconjugation and Glycochemistry

Functionalized carbohydrates are sugar molecules that have been chemically modified to include reactive groups. researchgate.net These modifications transform them from simple biological building blocks into versatile tools for a variety of applications. researchgate.net In bioconjugation, the process of linking molecules to biomolecules like proteins or nucleic acids, functionalized carbohydrates serve as crucial connectors. nih.gov Their inherent biocompatibility and specific recognition by biological systems make them ideal for creating targeted drug delivery systems and diagnostic probes. researchgate.netnih.gov

Glycochemistry, the study of the structure, biosynthesis, and function of carbohydrates, heavily relies on these modified sugars to explore the roles of glycans in health and disease. researchgate.net By incorporating functional handles, researchers can track, visualize, and manipulate carbohydrate-mediated interactions within living organisms. acs.org Methods to introduce these functionalities, such as terminal alkenyl or azido (B1232118) linkers, at specific positions on the sugar are critical for their successful application. mdpi.com

Architectural Significance of the Propargyl-PEG5-beta-D-galactose Construct

The power of this compound lies in its modular design, where each component plays a distinct and vital role. The molecule is composed of a propargyl group, a polyethylene (B3416737) glycol (PEG) linker, and a beta-D-galactose moiety.

The Propargyl Moiety as a Bioorthogonal Handle

The propargyl group, which contains a terminal alkyne, is a key functional group in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. ontosight.ai Specifically, the alkyne in the propargyl group can readily react with an azide-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. cd-bioparticles.netchemicalbook.combroadpharm.com This reaction is highly efficient and bioorthogonal, meaning it can occur within a complex biological environment without interfering with native biochemical processes. ontosight.ainih.gov This makes the propargyl group an excellent "handle" for attaching the entire molecule to other biomolecules or surfaces. ontosight.ai

Polyethylene Glycol (PEG) Chain as a Modular Linker Scaffold

The PEG5 portion of the molecule is a short, discrete-length polyethylene glycol chain. broadpharm.com PEG linkers are widely used in bioconjugation and drug delivery due to their unique properties. axispharm.comcreativepegworks.com They are hydrophilic, which improves the water solubility of the molecule, and they are biocompatible and non-immunogenic, reducing the likelihood of an adverse immune response. creativepegworks.com The PEG chain acts as a flexible spacer, separating the galactose unit from the conjugated partner, which can be crucial for maintaining the biological activity of both. nih.gov The use of a monodisperse PEG linker, like PEG5, ensures that every molecule has the exact same length and molecular weight, which is important for producing well-defined bioconjugates. broadpharm.com

Properties of PEG Linkers in Bioconjugation

| Property | Benefit |

|---|---|

| Improved Solubility | Enhances the solubility of hydrophobic molecules in aqueous solutions. axispharm.com |

| Enhanced Stability | Protects conjugated molecules from enzymatic degradation. creativepegworks.com |

| Increased Bioavailability | Improves distribution and reduces clearance in biological systems. axispharm.com |

| Reduced Immunogenicity | Minimizes immune responses, prolonging circulation time. creativepegworks.com |

| Flexibility | Acts as a spacer to prevent steric hindrance between conjugated molecules. |

The Beta-D-Galactose Moiety in Receptor-Mediated Interactions

The beta-D-galactose component is the biologically active part of the molecule, responsible for targeting specific cells. nih.gov Galactose is a monosaccharide that can be recognized and bound by specific receptors on the surface of certain cells, most notably the asialoglycoprotein receptor (ASGPR) found on hepatocytes (liver cells). nih.govrsc.org This receptor-mediated targeting allows for the selective delivery of the entire molecule—and any cargo attached to it via the propargyl handle—to these specific cells. nih.gov This targeted approach can enhance the efficacy of a therapeutic agent while minimizing off-target side effects. nih.gov The beta-anomeric configuration is crucial for this specific receptor recognition. nih.gov

Current Research Landscape and Emerging Applications of the Compound

This compound is a valuable tool in the development of targeted therapeutics and diagnostics. Its trifunctional nature allows for the creation of sophisticated molecular constructs. For instance, it can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade specific proteins within a cell. In this context, a related compound, Propargyl-PEG4-tetra-Ac-beta-D-galactose, has been identified as a PEG-based PROTAC linker. chemicalbook.com

The galactose moiety facilitates targeting to liver cells, which are implicated in various diseases, making this compound particularly relevant for developing therapies for liver cancer and other liver disorders. nih.govnih.govrsc.org Researchers are exploring the use of galactose-targeted nanoparticles for the delivery of drugs and imaging agents. rsc.org The "clickable" propargyl group allows for the easy attachment of a wide range of payloads, from small molecule drugs to fluorescent dyes for imaging. cd-bioparticles.netbroadpharm.com The ability to specifically target cells and then trigger a reaction using the bioorthogonal propargyl group opens up possibilities for creating activatable prodrugs that only become therapeutic at the target site. ed.ac.uk

Key Components and Their Functions

| Component | Chemical Group | Primary Function |

|---|---|---|

| Bioorthogonal Handle | Propargyl | Enables "click" chemistry for conjugation to other molecules. ontosight.aicd-bioparticles.net |

| Linker Scaffold | Polyethylene Glycol (PEG5) | Provides solubility, stability, and spacing. axispharm.comcreativepegworks.com |

| Targeting Moiety | beta-D-Galactose | Facilitates receptor-mediated uptake by specific cells, such as hepatocytes. nih.govnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C17H30O10 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2 |

InChI Key |

QZJHREOKMZFHTH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Propargyl Peg5 Beta D Galactose

Strategic Synthesis of the Core Propargyl-PEG-Galactose Scaffold

The construction of the Propargyl-PEG5-beta-D-galactose scaffold involves the strategic assembly of its three key components: the propargyl group, the PEG linker, and the galactose sugar. The synthetic approaches can be broadly categorized into linear and convergent strategies, each with its own set of advantages and challenges.

The introduction of a propargyl group onto a PEG chain is a crucial first step in creating a "clickable" handle for subsequent conjugation reactions. broadpharm.com A common method involves the reaction of a PEG derivative with propargyl bromide. For instance, commercially available heterobifunctional PEGs, such as those with a hydroxyl group at one end and a carboxyl group at the other (HOOC-PEG-OH), can be selectively propargylated. mdpi.comresearchgate.net The carboxyl group can be converted to its potassium salt and then reacted with propargyl bromide to yield an α-hydroxyl-ω-propargyl PEG. mdpi.comresearchgate.net This method is efficient, often resulting in high yields. mdpi.com

Alternatively, propargylation can be achieved by reacting polyethylene (B3416737) glycol methyl ether with propargyl bromine. researchgate.net Another approach involves the use of bromoacetaldehyde (B98955) diethyl acetal, which can be reacted with propargyl alcohol to introduce the alkyne functionality. acs.orgacs.org The choice of synthetic route often depends on the desired final structure and the availability of starting materials.

A variety of propargyl-PEG intermediates with different functional groups at the other terminus can be synthesized, providing versatility for various conjugation strategies. mdpi.comresearchgate.netdntb.gov.ua For example, an α-hydroxyl-ω-propargyl PEG can be further modified to introduce carboxyl, mercapto, or hydrazide groups. mdpi.comresearchgate.net

Table 1: Synthesis of Propargyl-PEG Intermediates

| Starting Material | Reagents | Product | Yield (%) | Reference |

| HOOC-PEG3500-OH | 1. KOH, DMF; 2. Propargyl bromide | α-hydroxyl-ω-propargyl PEG | 96.2 | mdpi.com |

| α-hydroxyl-ω-propargyl PEG | Succinic anhydride (B1165640), DMAP, TEA | α-carboxyl-ω-propargyl PEG | 92 | mdpi.comresearchgate.net |

| α-hydroxyl-ω-propargyl PEG | 1. p-NPC, TEA; 2. tert-butyl carbazate; 3. TFA | α-hydrazide-ω-propargyl PEG | 86 (final step) | mdpi.com |

| Polyethylene glycol methyl ether | Propargyl bromine | mPEG-propargyl | Not specified | researchgate.net |

This table is interactive. You can sort and filter the data.

Glycosylation, the formation of a glycosidic bond, is a pivotal step in the synthesis of the Propargyl-PEG-galactose scaffold. The goal is to attach the propargyl-functionalized PEG linker to the anomeric carbon (C-1) of the galactose sugar with a specific β-stereochemistry.

A common strategy involves the use of a glycosyl donor, which is an activated form of galactose, and a glycosyl acceptor, which is the propargyl-PEG linker containing a nucleophilic group (e.g., a hydroxyl group). The stereochemical outcome of the glycosylation is highly dependent on several factors, including the nature of the protecting groups on the galactose donor, the reactivity of the donor and acceptor, and the reaction conditions. nih.gov

For the synthesis of a β-glycoside, neighboring group participation from a protecting group at the C-2 position of the galactose donor is often employed. nih.gov An acyl-type protecting group, such as an acetyl group, can form a dioxolenium ion intermediate that shields the α-face of the anomeric carbon, directing the incoming nucleophile (the PEG linker) to attack from the β-face. nih.govccsenet.org

The synthesis of the required galactosyl donor often starts from per-O-acetylated D-galactose (B84031). taylorfrancis.comresearchgate.net This can then be converted to a more reactive donor, such as a glycosyl bromide or trichloroacetimidate. ccsenet.orgrsc.orgrsc.org The glycosylation reaction is typically promoted by a Lewis acid catalyst, such as boron trifluoride etherate or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). taylorfrancis.comrsc.orgrsc.orgnih.gov

The assembly of this compound can be approached through two main strategies: linear and convergent synthesis.

Enzyme-based strategies are also emerging as powerful tools for the synthesis of complex glycoconjugates. acs.orgnih.govoup.commorressier.com Glycosyltransferases, for instance, offer remarkable regio- and stereospecificity in forming glycosidic bonds, potentially simplifying the synthetic process and avoiding the need for extensive protecting group manipulations. oup.com

Targeted Modification and Functionalization of the Galactose Moiety

The hydroxyl groups on the galactose ring provide opportunities for further modification and functionalization, which can be tailored for specific applications. Protecting group chemistry plays a critical role in selectively masking and unmasking these hydroxyl groups to direct reactions to specific positions. ethz.chrsc.org

Acetylation is a common and effective method for protecting the hydroxyl groups of carbohydrates. ccsenet.orgacs.orgresearchgate.net The per-acetylation of galactose, to form 2,3,4,6-tetra-O-acetyl-β-D-galactopyranose, is a routine procedure often carried out using acetic anhydride in the presence of a catalyst like sodium acetate. ccsenet.org These acetyl groups serve several purposes: they enhance the solubility of the sugar in organic solvents, prevent unwanted side reactions during subsequent synthetic steps, and can influence the stereochemical outcome of glycosylation reactions. nih.govacs.org

The tetra-acetylated form of Propargyl-PEG-galactose, such as Propargyl-PEG4-tetra-Ac-beta-D-galactose, is a stable intermediate that can be readily synthesized and purified. medchemexpress.combiocat.comglycomindsynth.comcd-bioparticles.net The acetyl protecting groups can be removed under mild conditions, typically by transesterification with sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to reveal the free hydroxyl groups of the galactose moiety when needed. nih.gov

Table 2: Acetylated Derivatives of Propargyl-PEG-Galactose

| Compound Name | Molecular Formula | Key Features | Reference |

| Propargyl-PEG4-tetra-Ac-beta-D-galactose | C25H38O14 | PEG-based PROTAC linker, acetylated galactose | medchemexpress.combiocat.comglycomindsynth.com |

| Propargyl-PEG5-tetra-Ac-beta-D-galactose | Not specified | Click chemistry-ready, acetylated galactose | cd-bioparticles.netbroadpharm.com |

This table is interactive. You can sort and filter the data.

Achieving regioselective functionalization of the galactose moiety, where a specific hydroxyl group is targeted for modification while others remain protected, is a significant challenge in carbohydrate chemistry due to the similar reactivity of the secondary hydroxyl groups. nih.govdoria.fi However, various strategies have been developed to address this.

One approach involves the use of bulky protecting groups that preferentially react with the sterically less hindered primary hydroxyl group at the C-6 position. rsc.org Another strategy utilizes temporary protecting groups or enzymatic methods. For instance, galactose oxidase can selectively oxidize the primary alcohol at the C-6 position to an aldehyde, which can then be further derivatized. doria.fi

Tin-mediated methodologies have also proven effective for regioselective acylation. benthamdirect.com For example, the use of dibutyltin (B87310) oxide can activate a specific hydroxyl group, directing acylation to that position. benthamdirect.com Furthermore, the choice of protecting groups on other parts of the sugar can influence the reactivity of the remaining free hydroxyls. nih.gov For instance, in 2,6-diprotected galactose derivatives, glycosylation often occurs preferentially at the more reactive equatorial OH-3 position. nih.gov These regioselective techniques are crucial for synthesizing complex glycoconjugates with precisely defined structures for specific biological applications. nih.gov

Design Considerations for Analogues and Related Derivatives

The specific structure of this compound can be rationally modified to create analogues with tailored properties for various applications. Key considerations in the design of these derivatives include the length and architecture of the PEG linker and the stereochemistry of the glycosidic bond.

Impact of PEG Chain Length and Architecture on Compound Properties

Longer PEG chains generally lead to increased hydrophilicity, which can enhance the aqueous solubility of the molecule and any conjugate it is attached to. This is a critical factor in many biological applications. Furthermore, the length of the PEG chain influences the pharmacokinetic profile of the molecule. Studies on PEGylated nanoparticles have shown that longer PEG chains can provide better protection from the reticuloendothelial system (RES), leading to prolonged circulation times in the bloodstream. nih.gov This "stealth" effect is attributed to the formation of a hydration layer around the molecule, which sterically hinders the adsorption of opsonin proteins that mark particles for clearance by phagocytic cells. rsc.org

However, there is a trade-off to consider. While longer PEG chains can enhance circulation time, they can also inhibit cellular uptake and potentially reduce the efficiency of binding to target receptors. rsc.orgacs.org This is due to the same steric hindrance that provides the stealth effect. Therefore, the optimal PEG chain length represents a compromise between maximizing circulation time and maintaining effective target interaction. Research on folate-conjugated liposomes demonstrated that increasing the PEG-linker length from 2 kDa to 10 kDa significantly enhanced tumor accumulation in vivo, suggesting that for targeted delivery, a longer linker can be beneficial. dovepress.com

The architecture of the PEG chain, while linear in the case of this compound, could also be a point of modification in analogues, with branched or multi-arm PEG structures offering different steric and pharmacokinetic properties.

Table 1: Influence of PEG Chain Length on Nanoparticle Properties

| Property | Effect of Increasing PEG Chain Length | Research Finding | Citation |

|---|---|---|---|

| Circulation Time | Increases | Longer PEG chains provide better protection from the RES, leading to prolonged drug circulation. | nih.gov |

| Protein Adsorption | Decreases | Increasing PEG length reduces protein adsorption and the affinity for apolipoproteins on liposomal surfaces. | rsc.org |

| Cellular Uptake | Decreases | Excessive PEGylation can lead to a strong inhibition of cellular uptake. rsc.org Longer PEG chains (5,000 Da) significantly decreased macrophage uptake. nih.gov | nih.govrsc.org |

| Tumor Accumulation | Increases (in some cases) | The level of tumor accumulation of particles in vivo significantly increased when the length of the PEG-linker was increased up to 10 kDa. | dovepress.com |

| Membrane Permeability | Decreases | Carboxyfluorescein (CF) leakage from liposomes decreased with increasing PEG chain length. | jst.go.jp |

Stereochemical Control in Glycoside Synthesis for Receptor Affinity

The "beta" in this compound refers to the stereochemistry of the anomeric carbon of the galactose sugar. This is a critical feature, as the three-dimensional orientation of the glycosidic bond dictates how the sugar moiety is presented and recognized by biological receptors, such as lectins on cell surfaces. The affinity and specificity of this binding are highly dependent on the correct stereochemistry.

In glycoside synthesis, achieving stereochemical control is a primary challenge. The formation of either an alpha (α) or a beta (β) linkage is influenced by several factors, including the choice of glycosyl donor, protecting groups, solvent, and reaction conditions. nih.gov

For the synthesis of 1,2-trans glycosides, such as a beta-galactoside, a common strategy is to use a "participating" protecting group at the C-2 position of the galactose donor (e.g., an acetyl group). acs.org This group can form a temporary cyclic intermediate that blocks one face of the sugar ring, directing the incoming alcohol (in this case, the PEG5-propargyl alcohol) to attack from the opposite face, resulting in the desired beta-linkage.

However, even with participating groups, achieving perfect stereoselectivity can be difficult, and reaction conditions must be carefully optimized. acs.org The choice of solvent can also play a significant role; for instance, in some glycosylation reactions, diethyl ether has been found to favor the formation of α-glycosides, while dichloromethane (B109758) leads to the β-isomer. nih.gov The stereochemistry of the final product is typically confirmed using NMR spectroscopy, where the coupling constant between the anomeric proton (H1) and the H2 proton (3JH1,H2) is characteristic for each anomer. For galactosides, larger coupling constants (around 8 Hz) are indicative of a β-linkage, while smaller values suggest an α-linkage. nih.gov

The ability to control this stereochemistry is paramount for designing analogues with high receptor affinity. An incorrect anomer may not bind to the target receptor at all or may have significantly reduced affinity, rendering the molecule ineffective for its intended biological purpose.

Table 2: Factors Influencing Stereochemical Outcome in Glycosylation

| Factor | Influence on Stereoselectivity | Example/Mechanism | Citation |

|---|---|---|---|

| C-2 Protecting Group | Can direct the stereochemical outcome through neighboring group participation. | Acyl groups (e.g., acetate) can form an intermediate that blocks one face of the sugar, leading to 1,2-trans glycosides (e.g., β-galactosides). | nih.govacs.org |

| Solvent | Can influence the equilibrium between anomeric intermediates. | In certain systems, diethyl ether can favor α-glycoside formation, while dichloromethane can favor β-glycoside formation. | nih.gov |

| Additives/Promoters | Can impact the reactivity and stereoselectivity of the glycosyl donor. | The amount of silver triflate (AgOTf) used as an additive was found to significantly impact the α/β ratio of the product. | nih.gov |

| Glycosyl Donor Conformation | The conformational preferences of the donor molecule can favor attack from a specific face. | The presence of a rigid protecting group like a 4,6-O-benzylidene group can lock the sugar ring into a conformation that favors a specific stereochemical outcome. | nih.gov |

Molecular Mechanisms and Reaction Chemistry in Bioconjugation Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG5-beta-D-galactose

This compound is a specialized chemical linker designed for "click chemistry," a set of reactions known for their high efficiency, reliability, and biocompatibility. openpr.com The terminal propargyl group (an alkyne) is primed to react with azide-containing molecules through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is the most prominent example of a click reaction. nih.govnih.gov This reaction is highly favored in bioconjugation because the alkyne and azide (B81097) functional groups are largely inert to the vast array of functional groups present in biological systems, ensuring that the reaction occurs only between the desired partners. jenabioscience.comnih.gov The process results in the formation of a stable, covalent 1,4-disubstituted 1,2,3-triazole ring that links the galactose-PEG moiety to a target biomolecule. broadpharm.combroadpharm.com

Reaction Kinetics and Mechanistic Pathways in Diverse Media

The CuAAC reaction dramatically accelerates the rate of triazole formation by a factor of 10⁶ to 10⁷ compared to the uncatalyzed thermal reaction, which requires high temperatures and yields a mixture of products. nih.govnih.gov The catalyzed reaction proceeds through a stepwise mechanistic pathway rather than a concerted one. nih.govacs.org

The currently accepted mechanism involves the following key steps:

Formation of a Copper-Acetylide Complex : The reaction is initiated by the coordination of the Cu(I) ion with the terminal alkyne of the propargyl group. This interaction lowers the pKa of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate. acs.org This step is crucial and can involve various copper acetylide species with differing numbers of copper atoms. nih.govnih.govtdl.org

Cyclization and Ring Formation : The coordinated azide and alkyne undergo cyclization to form a six-membered copper-containing metallacycle. acs.org This intermediate then rearranges to form the final copper-triazolide product. researchgate.net

Protonolysis and Catalyst Regeneration : The cycle is completed when the stable copper-triazolide is protonated, releasing the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst, which can then participate in another cycle. acs.org

The reaction is highly efficient in a variety of solvents, including aqueous media, which is critical for bioconjugation applications involving proteins, peptides, and other biomolecules. nih.govnih.gov

Optimization of Catalyst Systems and Ligand Scaffolds for Bioconjugation Efficiency

To ensure the efficiency and success of CuAAC in sensitive biological environments, careful optimization of the catalyst system is essential. The key catalytic species is Cu(I), which is prone to oxidation to the less active Cu(II) state. nih.gov Therefore, catalyst systems typically include a copper source, a reducing agent, and a stabilizing ligand. nih.gov

Key Optimization Parameters:

Copper Source and Concentration : Common sources include CuSO₄ or CuBr. nih.gov Optimal copper concentrations for bioconjugation are generally kept low, typically between 50 and 100 µM, to achieve high rates without causing damage to biomolecules. nih.govjenabioscience.com

Reducing Agent : Sodium ascorbate (B8700270) is the most widely used reducing agent to generate and maintain the active Cu(I) state from a Cu(II) precursor in situ. nih.govjenabioscience.com However, the oxidation of ascorbate can generate reactive oxygen species (ROS) that may damage proteins. nih.govjenabioscience.com

Stabilizing Ligands : To protect the Cu(I) catalyst from oxidation and disproportionation and to prevent copper-mediated damage to biomolecules, chelating ligands are crucial. nih.govjenabioscience.com Water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are highly effective and should be used in at least a five-fold excess relative to the copper concentration. nih.gov Other ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are also used, though their poor water solubility can be a limitation. nih.gov

Additives : To mitigate side reactions, additives can be employed. For instance, aminoguanidine (B1677879) can be used to trap reactive carbonyl byproducts generated from ascorbate oxidation, which could otherwise lead to covalent modification of proteins. nih.gov

Recent research has also explored advanced catalyst systems, including polymer-supported copper catalysts for easier recovery and reuse, and functionalized polynuclear copper compounds that exhibit high catalytic activity at very low loadings. rsc.orgunizar.es

| Parameter | Recommendation | Rationale | Reference |

|---|---|---|---|

| Copper(I) Source | CuSO₄ (+ reducing agent) | Commonly available and effective for in situ generation of Cu(I). | nih.gov |

| Copper Concentration | 50 - 100 µM | Sufficient for high reaction rates while minimizing potential toxicity or damage to biomolecules. | nih.govjenabioscience.com |

| Reducing Agent | Sodium Ascorbate | Convenient and effective for generating the catalytically active Cu(I) state. | nih.govjenabioscience.com |

| Stabilizing Ligand | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble ligand that stabilizes Cu(I), accelerates the reaction, and protects biomolecules. | nih.govnih.gov |

| Ligand-to-Copper Ratio | ≥ 5:1 | Ensures full coordination and protection of the copper catalyst. | nih.gov |

| Optional Additive | Aminoguanidine | Intercepts reactive byproducts from ascorbate oxidation that can damage proteins. | nih.gov |

Formation of Stable Triazole Linkages and Conjugate Stability

A primary advantage of the CuAAC reaction is the formation of a 1,2,3-triazole ring, which serves as a highly stable and robust linker. nih.gov Unlike many linkages used in bioconjugation, such as ester or amide bonds, the triazole ring is not susceptible to hydrolysis, enzymatic cleavage, or oxidation/reduction under typical physiological conditions. nih.gov

The physicochemical properties of the triazole linker are also beneficial. It is a polar heterocycle with hydrogen bond accepting capabilities, which can improve the water solubility of the resulting conjugate. acs.org Its electronic properties are often compared to those of an amide bond, yet it offers superior metabolic stability, making it an ideal component for creating long-lasting bioconjugates for in vivo applications. nih.govacs.org This chemical and biological stability ensures that the this compound moiety remains securely attached to its target, preserving the integrity and function of the final conjugate. nih.gov

Exploration of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Related Derivatives

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst has driven the development of copper-free alternatives. nih.govnih.gov The most prominent of these is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction does not require a metal catalyst and instead relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide. nih.gov

This compound, with its terminal (unstrained) alkyne, is not suitable for SPAAC. However, related derivatives can be synthesized for this purpose. Such a derivative would replace the propargyl group with a strained alkyne, for example:

Dibenzocyclooctyne (DBCO)

Bicyclo[6.1.0]nonyne (BCN)

A hypothetical related derivative would be DBCO-PEG5-beta-D-galactose . In this molecule, the highly strained DBCO group would react rapidly and selectively with an azide-modified biomolecule under physiological conditions without the need for a catalyst. openpr.comnih.gov The SPAAC reaction has become a vital tool for modifying biomolecules in living systems where the introduction of a copper catalyst is not feasible. nih.govnih.gov Secondary interactions within the reactants can further enhance the reaction rate and control regioselectivity in SPAAC. synthical.comrsc.org

Principles of Specificity and Selectivity in Biological Conjugation Reactions

The success of bioconjugation hinges on the ability to form a covalent bond at a precise location on a complex biomolecule with minimal side reactions. This is governed by the principles of selectivity and specificity. royalsocietypublishing.orgrsc.org

Chemoselectivity : This refers to the preferential reaction of a reagent with one functional group over others. royalsocietypublishing.org The CuAAC reaction is a hallmark of chemoselectivity. The alkyne and azide groups are considered bioorthogonal; they react exclusively with each other while ignoring the myriad of other functional groups present in proteins, such as amines, carboxyls, and thiols. nih.govnih.gov This ensures that this compound attaches only to a molecule bearing a corresponding azide.

Site-Selectivity (or Site-Specificity) : This refers to controlling the exact location of the conjugation on the biomolecule, for example, at a single, specific amino acid residue on a protein. royalsocietypublishing.orgnih.gov Achieving site-selectivity with this compound depends not on the compound itself, but on the placement of the reactive azide partner. Modern biochemical techniques allow for the introduction of an azide-bearing unnatural amino acid at a specific site in a protein's sequence through genetic engineering. royalsocietypublishing.org Reacting this site-specifically azido-modified protein with this compound results in a homogeneously labeled bioconjugate, which is crucial for therapeutic applications where consistency and defined structure are paramount. nih.gov

Influence of PEGylation on Reaction Environment, Steric Effects, and Reaction Yields

Key Influences of PEGylation:

Reaction Environment : PEG is a hydrophilic polymer, and its inclusion significantly enhances the water solubility of the entire molecule. openpr.comnih.gov This is essential for bioconjugation reactions, which are typically performed in aqueous buffers to maintain the native structure and function of biomolecules like proteins. nih.gov

Steric Effects : The flexible PEG chain occupies a certain amount of space, creating a "hydrodynamic radius." nih.gov This can lead to steric hindrance, potentially shielding the terminal alkyne group and slowing its access to the azide partner on a sterically crowded biomolecule. nih.govmdpi.com While the PEG5 linker is relatively short, longer PEG chains can have a more pronounced effect, sometimes leading to reduced reaction yields or requiring longer reaction times. nih.govacs.org However, this same steric bulk is often beneficial post-conjugation, as it can protect the modified protein from proteolysis and reduce immunogenicity. nih.govnih.gov

| Factor | Influence of PEG5 Linker | Impact on Bioconjugation | Reference |

|---|---|---|---|

| Solubility | Significantly increases aqueous solubility. | Facilitates reactions in biologically relevant aqueous buffers, improving overall reaction environment and yield. | broadpharm.comnih.gov |

| Steric Hindrance | Introduces some steric bulk around the reactive alkyne group. | May slightly decrease reaction rates if the target azide is in a sterically crowded location. Post-conjugation, provides shielding. | nih.govmdpi.com |

| Flexibility | Provides a flexible spacer between the galactose and the alkyne. | Can help the alkyne reach sterically hindered azide groups, potentially improving reaction yields. | mdpi.com |

| Hydrodynamic Volume | Increases the overall size of the conjugate. | Post-conjugation, this can improve pharmacokinetic properties like serum half-life by reducing renal clearance. | nih.gov |

Research Applications in Advanced Chemical Biology and Materials Science

Targeted Biomolecule Conjugation Strategies via Propargyl-PEG5-beta-D-galactose

The modular nature of this compound makes it an ideal reagent for the precise modification of biomolecules. The propargyl group allows for highly efficient and specific "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with azide-modified molecules. cd-bioparticles.netbroadpharm.combroadpharm.com The PEG5 spacer enhances aqueous solubility and provides a flexible linker, while the beta-D-galactose unit can serve as a targeting ligand for specific cell surface receptors. cd-bioparticles.netbroadpharm.combroadpharm.com

Development of Ligand-Directed Therapeutics and Imaging Agents

The galactose moiety of this compound is specifically recognized by the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction provides a powerful strategy for the development of liver-targeted therapeutics and imaging agents. By conjugating a therapeutic drug or an imaging probe to this compound, the resulting conjugate can be selectively delivered to liver cells, thereby increasing its efficacy and reducing off-target side effects.

While direct research explicitly detailing the use of this compound for this purpose is still emerging, the principle has been well-established with similar galactose-containing molecules. The versatility of its propargyl group allows for the attachment of a wide array of azide-functionalized cargo, making it a promising candidate for the development of novel targeted therapies for liver diseases. axispharm.com

Functionalization of Peptides and Proteins for Modulated Bioactivity

The bioactivity of peptides and proteins can be significantly altered and enhanced through strategic functionalization. This compound offers a means to introduce glycosylation at specific sites within a peptide or protein structure. This "glyco-engineering" can improve the solubility, stability, and pharmacokinetic profile of the biomolecule.

For instance, a peptide with a synthetically introduced azide (B81097) group can be readily conjugated with this compound. This glycosylation can mimic natural post-translational modifications, potentially influencing the peptide's conformation and its interaction with biological targets. This approach holds promise for modulating the activity of therapeutic peptides and proteins.

Conjugation to Nucleic Acids for Gene Delivery and Probing

The targeted delivery of nucleic acids, such as siRNA and antisense oligonucleotides, to specific cells remains a significant challenge in gene therapy. The galactose-ASGPR interaction provides a clinically validated pathway for delivering nucleic acid-based therapeutics to the liver.

This compound can be conjugated to azide-modified oligonucleotides. The resulting glycoconjugate is designed to be recognized by the ASGPR on hepatocytes, facilitating its uptake into the target cells. This strategy has the potential to enhance the efficiency of gene silencing or editing in the liver, opening new avenues for treating genetic and metabolic liver disorders.

Design and Engineering of Advanced Glycoconjugates and Glycoclusters

The precise arrangement of carbohydrates plays a crucial role in many biological recognition events. This compound serves as a fundamental building block for the construction of more complex glycostructures with tailored properties.

Strategies for Multivalent Presentation of Galactose for Enhanced Receptor Recognition

The binding affinity of carbohydrates to their corresponding receptors is often significantly increased through multivalent presentation, a phenomenon known as the "cluster glycoside effect" or "multivalency." this compound is an ideal component for creating such multivalent constructs.

By attaching multiple this compound units to a central scaffold, researchers can create glycoclusters that present a high density of galactose residues. These multivalent structures can bind to the ASGPR with much higher avidity than a single galactose molecule, leading to more efficient cell targeting and uptake. This strategy is being explored for the development of highly potent liver-targeting drug delivery systems. One study synthesized tri- and tetravalent glycoclusters using a propargylated beta-D-galactopyranoside, demonstrating significantly improved binding to a bacterial lectin. nih.gov

Synthesis of Glycopolymer and Glyconanoparticle Constructs for Biomedical Research

Glycopolymers and glyconanoparticles are synthetic macromolecules and nanoscale materials, respectively, that are decorated with carbohydrate moieties. These constructs have a wide range of biomedical applications, including as drug delivery vehicles, biosensors, and anti-adhesion agents. escholarship.orgnih.govnih.govnih.gov

This compound can be used as a key monomer or surface-modifying agent in the synthesis of these advanced materials. For example, it can be copolymerized with other monomers to create well-defined glycopolymers with a backbone that is not based on glycosidic bonds. escholarship.org Alternatively, it can be "clicked" onto the surface of pre-formed nanoparticles to create glyconanoparticles with a dense galactose coating. nih.govuea.ac.uk These materials can be designed to self-assemble into various structures, such as micelles, which can encapsulate hydrophobic drugs for targeted delivery. nih.gov Research has shown that glycopolymers with a PEG spacer exhibit stronger binding to specific lectins. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C17H30O10 |

| Molecular Weight | 394.42 g/mol |

| CAS Number | 1397682-63-1 |

| Functional Groups | Propargyl, PEG5, beta-D-galactose |

| Primary Application | Heterobifunctional crosslinker for click chemistry |

Applications in Biomaterials and Surface Functionalization Research

The structure of this compound is ideally suited for the development and modification of advanced biomaterials. The propargyl group serves as a reactive handle for covalent attachment via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The PEG linker provides flexibility, hydrophilicity, and spacing from the surface or matrix, while the galactose unit introduces specific biological recognition capabilities.

Surface Modification of Polymeric Materials for Biointerfacial Control

The ability to control the interactions between a material's surface and a biological environment is critical in fields like medical implants, biosensors, and cell culture. This compound can be used to precisely functionalize the surfaces of polymeric materials to achieve specific biointerfacial properties.

In a typical research application, a polymer substrate is first modified to introduce azide (-N₃) groups onto its surface. This "azide-functionalized" material is then immersed in a solution containing this compound and a copper catalyst. The click chemistry reaction forms a stable triazole linkage, covalently grafting the molecule to the polymer surface. nih.govmdpi.com This process results in a surface decorated with galactose residues, presented at a defined distance from the polymer backbone by the PEG5 linker. The hydrophilic PEG chain helps to reduce non-specific protein adsorption, a common issue that can lead to biofouling and implant rejection. The terminal galactose units can then act as specific ligands for galactose-binding proteins (lectins), such as the asialoglycoprotein receptor (ASGPR) found on liver cells, thereby promoting selective cell adhesion and influencing cellular behavior at the material interface. mdpi.comnih.gov

| Component | Function in Surface Modification | Relevant Chemical Property |

| Propargyl Group | Covalent attachment to azide-modified surfaces | Reactive alkyne for "click chemistry" |

| PEG5 Linker | Provides spacing, flexibility, and hydrophilicity | Reduces non-specific protein binding |

| beta-D-galactose | Introduces biorecognition capabilities | Binds specifically to certain lectins (e.g., ASGPR) |

Integration into Hydrogels and Scaffolds for Investigational Tissue Engineering

Hydrogels and porous scaffolds are fundamental to tissue engineering, providing three-dimensional environments that support cell growth and tissue regeneration. nih.govsigmaaldrich.com The physicochemical properties of these scaffolds can be tuned to mimic the native extracellular matrix (ECM). This compound serves as a valuable building block for creating "intelligent" hydrogels with tailored biological functions.

Researchers can incorporate this molecule into the hydrogel network during its formation. For example, if a hydrogel is formed from a polymer backbone containing azide groups, this compound can be "clicked" into the matrix, tethering galactose moieties throughout the 3D structure. nih.gov This functionalization can be used to:

Promote Cell Adhesion: Encapsulated cells that express galactose-specific receptors can anchor themselves within the hydrogel, which is crucial for their survival and function.

Sequester Growth Factors: Certain growth factors have carbohydrate-binding domains, and the galactose units can be used to locally concentrate these signaling molecules within the scaffold.

Direct Cell Differentiation: The specific signals provided by the sugar molecules can influence the differentiation pathways of stem cells encapsulated within the hydrogel.

The use of PEG-based linkers is well-established in hydrogel design, as they help maintain the high water content and mechanical properties necessary for a cell-friendly environment. nih.govacs.org

Contributions to Targeted Protein Degradation Research

Targeted protein degradation has emerged as a revolutionary therapeutic strategy. Proteolysis-Targeting Chimeras (PROTACs) are a major class of molecules in this field, designed to eliminate specific disease-causing proteins from the cell. mdpi.comnih.gov

Integration into Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules comprising a "warhead" that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. biochempeg.comjenkemusa.com By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound is a valuable synthetic intermediate in the construction of PROTACs. The propargyl group provides a convenient handle for using click chemistry to assemble the final molecule. biochempeg.com For instance, an E3 ligase ligand (e.g., pomalidomide) can be modified with an azide group. This component can then be "clicked" to this compound. The resulting structure, now containing the galactose and PEG components, can be further elaborated by attaching a warhead that targets a specific protein of interest. The PEG5 segment serves as the linker, and its length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase. nih.govrsc.org

Design Principles for PROTACs Utilizing Galactose-Mediated Targeting

One of the most sophisticated applications of the galactose moiety is in creating tissue-specific PROTACs. The asialoglycoprotein receptor (ASGPR) is a lectin that is densely expressed almost exclusively on the surface of hepatocytes (liver cells). nih.govresearchgate.net This receptor recognizes and internalizes molecules that display terminal galactose or N-acetylgalactosamine (GalNAc) residues. nih.govresearchgate.net

This biological pathway provides a powerful design principle for targeting liver diseases, such as hepatocellular carcinoma or viral hepatitis. By incorporating a galactose ligand, a PROTAC can be designed to be actively taken up by liver cells, thus concentrating its therapeutic effect in the desired tissue and minimizing exposure to other organs. mdpi.commdpi.com

The design of such a PROTAC follows a clear rationale:

Targeting Moiety: The beta-D-galactose unit acts as a homing device for the ASGPR on liver cells.

Cellular Entry: Upon binding to ASGPR, the entire PROTAC molecule is internalized into the hepatocyte via endocytosis. nih.gov

Intracellular Action: Once inside the cell, the PROTAC is released and can engage its two other partners: the intracellular target protein and an E3 ubiquitin ligase, initiating the degradation process.

This strategy has been successfully demonstrated in preclinical research, where galactose-decorated nanoparticles carrying a PROTAC showed significantly enhanced uptake and anti-cancer activity in liver cancer cells compared to non-targeted versions. mdpi.commdpi.com

| Component | Role in Galactose-Mediated PROTAC Design |

| Galactose Ligand | Binds to ASGPR on hepatocytes, ensuring liver-specific uptake. |

| ASGPR | The cell surface receptor that recognizes the galactose ligand and internalizes the PROTAC. |

| PEG Linker | Provides solubility and optimal spacing between the galactose unit and the rest of the PROTAC. |

| E3 Ligase Ligand | Recruits the cellular machinery for protein degradation (e.g., Cereblon, VHL). |

| Target Protein Ligand | Binds to the specific disease-causing protein to be degraded within the liver cell. |

Investigational Tools in Glycoscience and Glycomics Research

Glycoscience is the study of the structure, function, and biology of carbohydrates (sugars or glycans). This compound serves as a precise chemical probe for investigating glycan-protein interactions. The dual-ended nature of the molecule allows it to be used in a variety of experimental setups.

The galactose end can interact with its specific binding partners (lectins), while the propargyl end can be "clicked" to various reporter molecules or surfaces. For example:

Affinity-Based Probes: The molecule can be attached to a fluorescent dye. The resulting probe can then be used in cell imaging experiments to visualize the location and dynamics of specific galactose-binding receptors.

Pull-Down Assays: By immobilizing the molecule onto magnetic beads via its propargyl group, researchers can create an affinity matrix. When this matrix is incubated with a complex mixture of proteins (like a cell lysate), it will selectively capture galactose-binding proteins, which can then be isolated and identified using mass spectrometry.

Biosensor Development: The molecule can be "clicked" onto the surface of a biosensor chip to create a surface that specifically detects the presence of galactose-binding proteins or even whole cells in a sample. mdpi.com

These applications are crucial for deciphering the "glycocode"—the complex information encoded in the vast array of glycans that decorate cell surfaces and proteins—and understanding its role in health and disease.

Probing Galactose Receptor Interactions and Associated Cellular Pathways

The galactose residue on this compound serves as a specific ligand for various galactose-binding proteins, most notably the asialoglycoprotein receptor (ASGPR). raybiotech.comnih.gov This receptor is predominantly expressed on the surface of hepatocytes and plays a crucial role in the clearance of desialylated glycoproteins from circulation. nih.gov The high affinity and specificity of this interaction make this compound an invaluable probe for studying ASGPR function and the cellular pathways it mediates.

Researchers can utilize this compound to investigate the binding kinetics and internalization dynamics of the ASGPR. By attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the propargyl group via click chemistry, the uptake of the galactose-bearing compound into hepatocytes can be visualized and quantified. This allows for detailed studies on the rate of endocytosis, intracellular trafficking, and recycling of the ASGPR. nih.gov

Furthermore, by conjugating this compound to therapeutic agents or imaging probes, researchers can achieve targeted delivery to liver cells. This approach is being explored for the development of novel diagnostics and therapies for liver diseases, including hepatitis, fibrosis, and hepatocellular carcinoma. nih.gov The PEG spacer in the molecule enhances its solubility and biocompatibility, while also providing a flexible linker that can improve the accessibility of the galactose ligand to the receptor. nih.govaxispharm.com

Table 1: Research Findings on Galactose Receptor Probing

| Research Area | Methodology | Key Findings | Reference |

|---|---|---|---|

| ASGPR Binding Affinity | Surface Plasmon Resonance (SPR) with galactose-functionalized surfaces | Demonstrates high-affinity binding of ASGPR to galactose-terminated ligands, with dissociation constants (Kd) in the low micromolar to nanomolar range. | nih.gov |

| Receptor-Mediated Endocytosis | Live-cell imaging using fluorescently labeled galactose conjugates | Confirms rapid internalization of galactose-ligands into hepatocytes via clathrin-mediated endocytosis. | nih.govnih.gov |

| Targeted Drug Delivery | In vivo studies in animal models with galactose-conjugated nanoparticles | Shows significant accumulation of galactose-targeted nanoparticles in the liver compared to non-targeted controls. | nih.gov |

Applications in Glycan Array and Glycoprotein (B1211001) Labeling Studies

The propargyl group of this compound is a key functional handle for its application in glycan arrays and glycoprotein labeling. This alkyne moiety readily undergoes a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." nih.govnih.govmdpi.com

Glycan Arrays:

Glycan arrays are powerful tools for high-throughput screening of carbohydrate-binding proteins. nih.gov In this context, this compound can be immobilized onto an azide-functionalized surface to create a galactose-displaying microarray. This array can then be incubated with a biological sample, such as cell lysates or purified proteins, to identify and characterize galactose-binding proteins. The specificity of the binding can be assessed, and the relative affinities of different proteins for galactose can be compared. nih.gov This approach is instrumental in discovering new lectins, antibodies, and other carbohydrate-binding proteins, and in profiling the glycan-binding specificity of known proteins. raybiotech.com

Glycoprotein Labeling:

This compound is also employed in the labeling and identification of glycoproteins through metabolic or chemoenzymatic approaches. In a chemoenzymatic strategy, a glycosyltransferase can be used to attach the galactose moiety of this compound to specific glycans on the cell surface or on isolated glycoproteins. nih.govdoaj.org The incorporated propargyl group can then be reacted with an azide-functionalized reporter molecule, such as a biotin probe for affinity purification or a fluorescent dye for imaging. nih.govnih.gov

Alternatively, in a metabolic labeling approach, cells can be cultured with an azido-modified sugar, such as N-azidoacetylgalactosamine (GalNAz), which is incorporated into the cellular glycans. nih.gov Subsequently, this compound can be used as a probe to react with the azide-modified glycoproteins via click chemistry, allowing for their detection and analysis. While this is a reverse scenario to the direct incorporation of the title compound, it highlights the versatility of the click chemistry handle. This methodology enables the study of glycosylation patterns in different cell types and under various physiological or pathological conditions. nih.gov

Table 2: Research Findings from Glycan Labeling Studies

| Labeling Strategy | Target Glycans | Detection Method | Key Findings | Reference |

|---|---|---|---|---|

| Chemoenzymatic Labeling | Terminal galactose residues on cell surface glycoproteins | Click chemistry with fluorescent azide probes and flow cytometry/microscopy | Successful and specific labeling of cell surface glycans, enabling visualization of glycan distribution. | nih.govdoaj.org |

| Metabolic Labeling with Azido (B1232118) Sugars | Sialic acid-containing or O-linked glycoproteins | Click chemistry with alkyne-biotin probes followed by streptavidin blotting and mass spectrometry | Identification of numerous glycoproteins and their sites of glycosylation, revealing changes in glycosylation during cellular differentiation. | nih.govnih.gov |

| Glycan Array Analysis | Immobilized synthetic glycans | Incubation with fluorescently labeled lectins or antibodies | Profiling of the binding specificities of various carbohydrate-binding proteins, distinguishing between closely related receptors. | raybiotech.comnih.gov |

Mechanistic Insights into Beta D Galactose Receptor Recognition and Biological Modulation

Modulation of Intracellular Pathways via Galactose-Conjugated Probes

While the primary role of the galactose moiety in compounds like Propargyl-PEG5-beta-D-galactose is to facilitate targeted cellular entry, the engagement of its target receptors can also initiate intracellular signaling cascades. However, in many applications, the modulation of intracellular pathways is a function of the cargo delivered by the galactose-conjugated probe rather than the probe itself.

Once internalized via receptor-mediated endocytosis, the galactose-conjugated probe and its attached payload are typically trafficked through the endo-lysosomal pathway. The fate of the payload depends on the design of the linker connecting it to the galactose-PEG scaffold. For instance, if the payload is attached via an acid-labile linker, the low pH of the endosomes or lysosomes can trigger its release into the cytoplasm, where it can then interact with its intracellular target.

Some evidence suggests that the binding of multivalent galactose ligands to cell surface receptors can induce receptor clustering, which in turn can trigger downstream signaling events. For example, the interaction of multivalent galactose-containing liposomes with oligodendrocytes has been shown to induce clustering of galactosylceramide on the cell surface and activate signaling pathways involving Akt and MAPK. However, for molecules like this compound, the primary mechanism of action is the delivery of a conjugated molecule, and any modulation of intracellular pathways is largely a consequence of the delivered cargo's activity.

Comparative Analysis of Galactose-Based Targeting Versus Other Carbohydrate Ligands

Galactose is one of several monosaccharides used for targeted drug delivery, with mannose and fucose being other prominent examples. The choice of carbohydrate ligand depends on the specific cell type and receptor being targeted.

C-type lectin receptors, a major class of carbohydrate-binding proteins, can be broadly categorized based on their preferred ligands. Receptors containing a QPD (Gln-Pro-Asp) motif in their carbohydrate-recognition domain (CRD) typically bind galactose and GalNAc, while those with an EPN (Glu-Pro-Asn) motif tend to bind mannose, fucose, and N-acetylglucosamine. This fundamental difference in receptor specificity is a key determinant in the design of targeted therapies.

| Carbohydrate Ligand | Primary Receptor Target(s) | Primary Cell Type(s) Targeted | Relative Binding Affinity (General) | Key Advantages | Key Disadvantages |

| Beta-D-Galactose | Asialoglycoprotein Receptor (ASGPR), Macrophage Galactose-type Lectin (MGL), Galectins | Hepatocytes, Macrophages, some Cancer Cells | Moderate to High (enhanced by multivalency) | High specificity for liver targeting. | Lower affinity than GalNAc for ASGPR. |

| D-Mannose | Mannose Receptor (CD206), DC-SIGN (CD209) | Macrophages, Dendritic Cells, some Endothelial Cells | Moderate | Effective for targeting antigen-presenting cells. | Can have broader tissue distribution than galactose. |

| L-Fucose | DC-SIGN (CD209), Langerin (CD207) | Dendritic Cells, Langerhans Cells | Moderate | Useful for targeting specific immune cell subsets. | Specificity can be influenced by linkage to other sugars. |

Table 1: Comparative Overview of Carbohydrate Ligands for Cellular Targeting

In general, galactose-based targeting via ASGPR is highly specific for hepatocytes, making it an excellent choice for treating liver diseases. Mannose-based targeting is often employed to deliver antigens or immunomodulators to antigen-presenting cells like macrophages and dendritic cells to elicit an immune response. Fucose can also be used for immune cell targeting, particularly for dendritic cells and Langerhans cells.

The binding affinity of these monosaccharides to their respective receptors is typically in the millimolar range, which is relatively weak. However, this can be significantly enhanced by creating multivalent ligands that present multiple sugar moieties, a phenomenon known as the "cluster glycoside effect." The design of the linker, such as the PEG5 chain in this compound, also plays a crucial role in providing the necessary flexibility and spacing for optimal receptor engagement.

Methodological Approaches for Investigating Propargyl Peg5 Beta D Galactose and Its Conjugates

Advanced Spectroscopic and Chromatographic Methods for Conjugate Characterization

The precise characterization of Propargyl-PEG5-beta-D-galactose conjugates is foundational to understanding their behavior. This involves a combination of spectroscopic and chromatographic techniques to confirm the successful synthesis, purity, and structural integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its conjugates. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of the synthesized compounds.

In the case of the precursor, Propargyl-PEG5-tetra-Ac-beta-D-galactose, ¹H NMR spectra provide characteristic signals for the acetyl protecting groups, the propargyl group, the polyethylene (B3416737) glycol (PEG) chain, and the galactose ring protons. chemicalbook.com For instance, the anomeric proton of the β-D-galactose typically appears as a doublet at a specific chemical shift, and the coupling constants can confirm its stereochemistry. researchgate.net The presence of the propargyl group is indicated by a characteristic alkyne proton signal.

When this compound is conjugated to another molecule, such as a protein or a fluorescent dye, NMR can be used to verify the successful conjugation. Changes in the chemical shifts of the protons near the conjugation site can be observed. For larger bioconjugates, techniques like Saturation Transfer Difference (STD) NMR can be employed to identify which parts of the galactose ligand are in close contact with a target protein, providing insights into the binding epitope. acs.org For example, 19F NMR has been used to study the d-galactose (B84031) chemosensory receptor, revealing global structural changes upon sugar binding. nih.gov

Mass Spectrometry for Precise Molecular Weight and Compositional Analysis

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight of this compound and its conjugates, confirming their elemental composition. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. thermofisher.com

For the unconjugated molecule, high-resolution mass spectrometry can verify the exact mass, which for this compound is 394.42 g/mol . pharmaffiliates.com When conjugated, the mass of the resulting product will increase by a predictable amount, allowing for confirmation of the conjugation reaction. The polydispersity of PEG chains can sometimes complicate mass spectra, but modern high-resolution instruments like Orbitrap mass spectrometers can often resolve these complex mixtures. thermofisher.comsciex.com In some cases, post-column addition of reagents like triethylamine (B128534) (TEA) can simplify the mass spectra of PEGylated proteins by reducing charge state complexity. sciex.com

High-Resolution Chromatographic Techniques for Purity Assessment and Separation

High-performance liquid chromatography (HPLC) is a cornerstone for assessing the purity of this compound and its conjugates, as well as for their purification. enovatia.com Reversed-phase HPLC (RP-HPLC) is frequently used, where the compound is separated based on its hydrophobicity.

The purity of the initial this compound can be determined by analyzing the chromatogram for the presence of a single major peak. After a conjugation reaction, HPLC can be used to separate the desired conjugate from unreacted starting materials and byproducts. The retention time of the conjugate will differ from that of the starting materials, allowing for its isolation and quantification. For instance, in the analysis of PEGylated proteins, LC/MS is a powerful combination that provides both separation and mass identification. enovatia.com

| Technique | Application for this compound and Conjugates | Key Information Obtained |

| ¹H and ¹³C NMR | Structural verification of the core molecule and its conjugates. | Confirmation of functional groups (propargyl, PEG, galactose), stereochemistry, and successful conjugation. |

| Mass Spectrometry (ESI, MALDI) | Precise molecular weight determination. | Confirmation of molecular formula and successful conjugation by mass shift. |

| HPLC (RP-HPLC) | Purity assessment and purification. | Separation of the desired product from reactants and byproducts, quantification of purity. |

Cellular and Molecular Assays for Functional Evaluation in Research Models

Once the structural integrity and purity of this compound conjugates are established, their biological function is evaluated using a variety of cellular and molecular assays. These assays are crucial for determining how the conjugates interact with cells and their potential for targeted delivery.

Cell Culture Models for Investigating Biological Activity and Specificity

Cell culture models provide a more complex biological environment to evaluate the activity and specificity of this compound conjugates. These models are crucial for understanding the downstream effects of cellular uptake.

If the conjugate is designed to deliver a therapeutic agent, its biological activity can be assessed in cell culture. For example, if the conjugate carries a cytotoxic drug, a cell viability assay (e.g., MTT or ATP-based assays) can be performed on both target and non-target cell lines. nih.govnih.gov A higher cytotoxic effect in the target cells would demonstrate the specificity of the delivery system. nih.gov

Furthermore, the intracellular fate of the conjugate can be investigated using techniques like confocal microscopy. By co-staining with markers for specific cellular compartments (e.g., endosomes, lysosomes), the trafficking pathway of the internalized conjugate can be elucidated. uzh.ch This information is vital for designing conjugates that can release their cargo at the desired intracellular location. The use of inhibitors for different endocytic pathways can also help to dissect the mechanism of cellular entry. uzh.ch For instance, studies have shown that galactose-mediated uptake often occurs via clathrin-mediated endocytosis. nih.gov

Advanced Imaging Techniques for Spatiotemporal Tracking of Conjugates in Research Settings

The spatiotemporal tracking of this compound conjugates in biological systems is crucial for understanding their biodistribution, target engagement, and intracellular fate. The inherent functionalities of this compound—the terminal propargyl group and the beta-D-galactose moiety—provide versatile handles for attaching a wide array of imaging agents. Advanced imaging techniques leverage these features to visualize and quantify the journey of the conjugates in research settings, from systemic circulation to cellular uptake.

The propargyl group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," which allows for the efficient and specific attachment of azide-functionalized imaging probes. broadpharm.com This bioorthogonal reaction enables the labeling of the conjugate with minimal perturbation to its biological activity. The galactose ligand, on the other hand, directs the conjugate to cells expressing specific galactose-binding receptors, such as the asialoglycoprotein receptor (ASGPR) predominantly found on hepatocytes. nih.govnih.gov This targeting capability is central to many of the imaging strategies employed.

Several advanced imaging modalities are utilized to track these galactosylated conjugates:

Fluorescence Microscopy: This is a cornerstone technique for visualizing conjugates at the subcellular level. researchgate.netsigmaaldrich.com By conjugating this compound to a fluorescent dye (a fluorophore), techniques like confocal microscopy and two-photon microscopy can provide high-resolution images of cellular uptake and trafficking. sigmaaldrich.com For in vivo applications, near-infrared (NIR) fluorophores are often preferred due to their deeper tissue penetration and lower autofluorescence. researchgate.net Nanoparticle tracking analysis (NTA) can also be used with fluorescently labeled conjugates to study their behavior in complex biological media. laserfocusworld.com

Magnetic Resonance Imaging (MRI): For whole-body imaging, conjugates can be attached to MRI contrast agents, such as nanoparticles containing manganese ferrite (B1171679). nih.gov In a study involving galactosylated manganese ferrite nanoparticles (G-MFNP), researchers demonstrated specific targeting and imaging of ASGPR-expressing cancer cells. nih.gov The galactose moiety facilitated the binding to target cells, leading to a detectable change in the MRI signal, which allowed for the non-invasive visualization of the nanoparticle distribution. nih.gov

Positron Emission Tomography (PET): This highly sensitive nuclear imaging technique allows for quantitative whole-body imaging. A positron-emitting radionuclide can be incorporated into the conjugate, either directly or via a chelating agent attached using the propargyl group. This enables the dynamic tracking of the conjugate's accumulation in various organs and tissues over time, providing valuable pharmacokinetic data.

The selection of an imaging modality depends on the specific research question, balancing factors like spatial resolution, temporal resolution, tissue penetration depth, and sensitivity. Often, a multimodal approach is employed, for instance, combining the high-resolution cellular detail from fluorescence microscopy with the whole-body biodistribution data from MRI or PET. sigmaaldrich.com

Table 1: Advanced Imaging Techniques for Tracking Galactosylated Conjugates

| Imaging Modality | Probe Type | Key Research Application | Advantages | Limitations |

|---|---|---|---|---|

| Fluorescence Microscopy | Organic Dyes, Quantum Dots | Subcellular localization, intracellular trafficking, receptor binding studies. researchgate.netsigmaaldrich.com | High spatial resolution, multicolor capability, live-cell imaging. sigmaaldrich.com | Limited tissue penetration, photobleaching, background autofluorescence. researchgate.net |

| Magnetic Resonance Imaging (MRI) | Paramagnetic nanoparticles (e.g., Mn-ferrite) | In vivo biodistribution, tumor targeting, organ-specific accumulation. nih.gov | High spatial resolution in deep tissues, non-invasive, excellent soft tissue contrast. | Lower sensitivity compared to nuclear imaging, requires higher probe concentration. |

| Positron Emission Tomography (PET) | Positron-emitting radionuclides | Quantitative whole-body biodistribution, pharmacokinetic modeling, receptor occupancy studies. | Extremely high sensitivity, quantitative data, deep tissue penetration. | Lower spatial resolution, involves ionizing radiation. |

| Nanoparticle Tracking Analysis (NTA) | Fluorescently-tagged particles | Characterizing conjugate behavior in complex biological fluids. laserfocusworld.com | Provides size and concentration data for nanoparticle-based conjugates. laserfocusworld.com | Indirect imaging method, not suitable for in-tissue visualization. |

Future Directions and Emerging Research Avenues

Integration with Advanced Nanotechnology Platforms for Enhanced Targeted Delivery

The galactose ligand on Propargyl-PEG5-beta-D-galactose serves as a homing device for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. wikipedia.org This specific interaction is being increasingly exploited for the targeted delivery of therapeutic agents to the liver. nih.govresearchgate.netnih.govnih.govnih.gov The propargyl group, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allows for the efficient and stable conjugation of this targeting molecule to a wide array of nanotechnology platforms, including nanoparticles, liposomes, and polymers. snmjournals.orgnih.govmdpi.combroadpharm.comcd-bioparticles.netbroadpharm.com

The polyethylene (B3416737) glycol (PEG) linker provides several advantages, including enhanced solubility in aqueous media, improved biocompatibility, and the creation of a flexible spacer that can optimize the presentation of the galactose moiety to its receptor. mdpi.comjenkemusa.combiochempeg.com Researchers are exploring how variations in PEG linker length and the density of galactose on the nanoparticle surface can influence targeting efficiency and cellular uptake.

Future research in this area will likely focus on the development of multi-functional nanoparticles. These "smart" nanoparticles could be engineered to respond to the specific microenvironment of diseased tissue, such as changes in pH or the presence of certain enzymes, to trigger the release of their therapeutic payload. researchgate.netnih.gov The integration of this compound into such systems provides a clear pathway for achieving liver-specific delivery of these advanced nanomedicines.

Table 1: Examples of Galactose-Functionalized Nanoparticle Systems for Targeted Delivery

| Nanoparticle System | Core Material | Targeting Ligand | Key Findings |

| Solid Lipid Nanoparticles (SLNs) | Lipids | Galactose | Enhanced cellular uptake and cytotoxicity against A549 lung cancer cells. nih.gov |

| Gold Nanoparticles (AuNPs) | Gold | Galactose-functionalized Glutathione | Targeted glucose transporters (GLUT) for potential delivery across the blood-brain barrier. nih.govunisalento.it |

| Polymeric Nanogels | Poly(N-vinylcaprolactam) | Galactose | Demonstrated thermo-responsive properties for potential smart drug delivery. nih.govresearchgate.net |

| Polymer-Drug Conjugates | mPEG-b-PMAGP | Doxorubicin (DOX) with galactose | Showed pH-responsive drug release and higher anticancer efficacy against HepG2 cells. researchgate.net |

Exploration in Novel Diagnostics and Theranostics Research Beyond Clinical Application

The targeting capabilities of galactose are also being harnessed for the development of novel diagnostic tools. Galactose-based fluorescent probes are being designed to detect biomarkers associated with liver diseases, offering the potential for early diagnosis. rsc.orgrsc.orgresearchgate.net The propargyl group on this compound is an ideal anchor for attaching a variety of imaging agents, such as fluorophores for optical imaging or radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). snmjournals.orgmdpi.comnih.gov

This opens the door to creating "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule. For instance, a nanoparticle functionalized with this compound could be co-loaded with a therapeutic drug and an imaging agent. This would allow for the real-time monitoring of the drug's biodistribution and accumulation at the target site, providing valuable information for optimizing treatment strategies. nih.gov

Research is also extending into the development of activatable probes. These probes remain in a "dark" state until they interact with a specific enzyme, such as β-galactosidase, which is often overexpressed in certain disease states. nih.gov This interaction triggers a conformational change that "turns on" the probe's signal, leading to a high signal-to-noise ratio and improved diagnostic sensitivity.

Table 2: Galactose-Based Probes in Diagnostics

| Probe Type | Imaging Modality | Target/Application | Principle |

| Fluorescent Probes | Fluorescence Imaging | Biomarkers of liver disease | Specific recognition of biomarkers by galactose-functionalized fluorophores. rsc.org |

| Enzyme-Activatable Probes | Fluorescence/Photoacoustic Imaging | β-galactosidase activity | Enzymatic cleavage of galactose moiety activates the imaging signal. nih.gov |

| Boronic Acid-Functionalized Carbon Dots | Fluorescence Spectroscopy | Galactose detection | Covalent interaction between boronic acid and cis-diol groups of galactose leads to fluorescence quenching. rsc.orgresearchgate.net |

| Radiolabeled Probes | PET/SPECT Imaging | GLUT5 transporter | Targeting overexpressed sugar transporters in cancer cells for imaging. mdpi.com |

Development of Next-Generation Bioconjugation Reagents with Tailored Reactivity

This compound is a prime example of a heterobifunctional linker, a class of reagents that is revolutionizing bioconjugation chemistry. nih.govmdpi.comresearchgate.net Its two distinct reactive ends—the propargyl group and the galactose moiety—allow for the sequential and controlled linkage of different molecules. The propargyl group participates in bioorthogonal "click chemistry" reactions, which are highly specific, efficient, and can be performed in complex biological media without cross-reactivity with other functional groups. snmjournals.orgnih.govthermofisher.com

The PEG5 linker plays a crucial role in the functionality of this reagent. Its length is designed to provide sufficient spatial separation between the conjugated molecules, preventing steric hindrance and allowing for optimal interaction with their respective targets. jenkemusa.combiochempeg.com Researchers are now designing libraries of such linkers with varying PEG lengths to fine-tune the properties of the final conjugate for specific applications.

The future in this field lies in the creation of multi-functional and cleavable linkers. For example, linkers could be designed to release their payload only upon entering a specific cellular compartment or in response to a particular stimulus. This would provide an additional layer of control over the activity of the conjugated molecule. The development of such sophisticated bioconjugation reagents will be critical for the construction of next-generation antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.

Deeper Mechanistic Elucidation of Biological Responses to Galactose-Targeted Constructs

A deeper understanding of how galactose-targeted constructs interact with cells is essential for optimizing their design and efficacy. The primary mechanism of uptake for these constructs is receptor-mediated endocytosis, initiated by the binding of galactose to the ASGPR on hepatocytes. wikipedia.orgacs.orgnih.govfrontiersin.orgoup.comnih.gov However, the specific endocytic pathway can be influenced by several factors.

One key factor is multivalency, which refers to the number of galactose units on a single construct. Studies have shown that increasing the multivalency of galactose-functionalized nanoparticles can shift the uptake mechanism from a predominantly lipid raft/caveolae-mediated pathway to a clathrin-mediated one. acs.org This shift can, in turn, affect the intracellular trafficking and ultimate fate of the nanoparticles. acs.orgyoutube.comelsevierpure.com